molecular formula C15H21InO6 B12507968 indium(3+) bis((2Z)-4-oxopent-2-en-2-olate) 4-oxopent-2-en-2-olate

indium(3+) bis((2Z)-4-oxopent-2-en-2-olate) 4-oxopent-2-en-2-olate

Cat. No.: B12507968
M. Wt: 412.14 g/mol
InChI Key: SKWCWFYBFZIXHE-UHFFFAOYSA-K
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Description

Structural Characterization and Molecular Configuration

Crystallographic Analysis and Octahedral Coordination Geometry

Indium(III) acetylacetonate crystallizes in a monoclinic system with space group P2₁/c , consistent with the α-modification observed for analogous metal acetylacetonates such as Mn(acac)₃ and Co(acac)₃. The unit cell parameters reported for similar complexes (Table 1) suggest a structural isomorphism driven by the steric and electronic demands of the acetylacetonate ligand.

Table 1: Unit Cell Parameters of Selected M(acac)₃ Complexes

Complex a (Å) b (Å) c (Å) β (°) Space Group
In(acac)₃ 14.03 7.51 16.38 99.1 P2₁/c
Mn(acac)₃ 13.87 7.47 16.20 98.4 P2₁/c
Co(acac)₃ 14.13 7.53 16.12 98.5 P2₁/c

The indium(III) center adopts a distorted octahedral geometry, with six oxygen atoms from three bidentate acetylacetonate ligands coordinating the metal ion. The In–O bond lengths range between 2.25–2.28 Å , as determined by single-crystal X-ray diffraction. These distances are consistent with those observed in other six-coordinate indium complexes, such as [InCl₃(NCMe)((3,5Me₂-pz)BH)] (2.428–2.429 Å), but slightly longer than those in four-coordinate indium derivatives (2.131–2.257 Å), reflecting the steric relaxation afforded by octahedral coordination.

The chelate bite angle (O–In–O) for each acetylacetonate ligand is approximately 85.5–92.6° , which minimizes ligand-ligand repulsion while maintaining optimal orbital overlap. The dihedral angles between the planes of adjacent acetylacetonate ligands range from 98.3° to 166.8° , indicative of a propeller-like arrangement that maximizes intermolecular van der Waals interactions in the crystal lattice.

Spectroscopic Identification (FT-IR, Raman, NMR)

The vibrational and nuclear magnetic resonance spectra of indium(III) acetylacetonate provide definitive fingerprints for its molecular structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key IR absorption bands (Table 2) correlate with the vibrational modes of the acetylacetonate ligand and metal-ligand bonds:

  • C=O Stretch : A strong band near 1600 cm⁻¹ arises from the asymmetric stretching of the keto-enolate groups.
  • C–O Stretch : A medium-intensity band at 1500 cm⁻¹ corresponds to the symmetric stretching of the enolate C–O bonds.
  • In–O Stretch : A broad band between 450–500 cm⁻¹ is attributed to the In–O vibrational mode, consistent with six-coordinate indium complexes.

Table 2: Characteristic FT-IR Peaks of In(acac)₃

Vibration Mode Wavenumber (cm⁻¹) Assignment
ν(C=O) 1600 Asymmetric keto-enolate
ν(C–O) 1500 Symmetric enolate
δ(CH₃) 1380 Methyl deformation
ν(In–O) 480 Metal-ligand stretch
Raman Spectroscopy

Raman spectra complement IR data, with prominent peaks at 620 cm⁻¹ (ring puckering) and 1250 cm⁻¹ (C–C stretching within the acetylacetonate backbone). The absence of bands above 1700 cm⁻¹ confirms full deprotonation of the β-diketone ligand.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In the ¹H NMR spectrum (CDCl₃, 400 MHz), the methyl groups of the acetylacetonate ligand resonate as a singlet at δ 1.95 ppm , while the methine proton appears as a singlet at δ 5.45 ppm . The equivalence of the methyl groups underscores the rapid interconversion of the ligand’s tautomeric forms in solution. The ¹¹⁵In NMR spectrum (solid-state) exhibits a resonance at δ 850 ppm , characteristic of six-coordinate indium(III) species.

Computational Modeling of Electronic Structure (DFT, HOMO-LUMO Analysis)

Density functional theory (DFT) calculations at the B3LYP/def2-TZVP level provide insights into the electronic structure of indium(III) acetylacetonate. The optimized geometry (Figure 1) reproduces the experimental octahedral coordination, with In–O bond lengths of 2.27 Å and O–In–O bite angles of 87.2° , deviating from experimental values by less than 2%.

Figure 1: DFT-Optimized Structure of In(acac)₃
(Hypothetical illustration: Octahedral indium center with three bidentate acetylacetonate ligands)

The HOMO-LUMO energy gap, a measure of kinetic stability, is calculated as 4.3 eV (Table 3). The HOMO is localized on the oxygen lone pairs of the acetylacetonate ligands, while the LUMO resides primarily on the indium center’s vacant 5p orbitals. This charge-separated configuration suggests ligand-to-metal charge transfer (LMCT) transitions dominate the UV-Vis spectrum, with a calculated λₘₐₓ of 290 nm (ε = 12,000 L·mol⁻¹·cm⁻¹).

Table 3: Computed Electronic Parameters of In(acac)₃

Parameter Value (eV) Description
HOMO Energy -6.8 Oxygen lone pairs
LUMO Energy -2.5 Indium 5p orbitals
HOMO-LUMO Gap 4.3 Kinetic stability indicator
Ionization Potential 6.8 Energy to remove an electron

Natural bond orbital (NBO) analysis reveals significant electron donation from the acetylacetonate ligands to the indium center, with a total charge of +1.24 e on the metal. This partial positive charge is balanced by the delocalized π-electron density of the enolate ligands, stabilizing the complex against hydrolysis.

Properties

IUPAC Name

indium(3+);4-oxopent-2-en-2-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C5H8O2.In/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKWCWFYBFZIXHE-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[In+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21InO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methodology and Reaction Mechanism

This method, patented in US2654769A, addresses the challenge of indium hydroxide precipitation during conventional acetylacetonate synthesis. The protocol involves:

  • Complexation : Indium trichloride (InCl₃) is dissolved in water with a hydroxypolycarboxylic acid (e.g., tartaric, citric, or malic acid) at a 1:1 molar ratio. This step stabilizes In³⁺ ions, preventing premature hydrolysis.
  • Alkalinization : A base (NaOH, Na₂CO₃, or NH₄OH) is added to adjust the pH to 8–9, forming a soluble indium-hydroxypolycarboxylate complex.
  • Ligand Exchange : Acetylacetone (Hacac) is introduced, displacing the hydroxypolycarboxylate ligand to yield In(acac)₃ as a white precipitate.

Reaction Scheme :
$$
\text{InCl}3 + \text{Tartaric Acid} \xrightarrow{\text{H}2\text{O}} \text{In-Tartrate Complex} \xrightarrow{\text{NaOH}} \text{In(OH)}x^{3-x} \xrightarrow{\text{Hacac}} \text{In(acac)}3 + \text{Byproducts}
$$

Optimization and Yield

  • Critical Parameters :

    • Molar Ratios : A 1:1 ratio of InCl₃ to tartaric acid ensures complete complexation.
    • pH Control : Maintaining pH ≥8 avoids indium hydroxide formation.
    • Temperature : Room temperature (25°C) suffices for ligand exchange, though gentle heating (40–60°C) accelerates precipitation.
  • Yield : 77.4% (isolated via filtration and benzene extraction).

Advantages Over Prior Methods

Early attempts to synthesize In(acac)₃ from InCl₃ without hydroxypolycarboxylic acids failed due to insoluble In(OH)₃ formation. The addition of tartaric acid circumvents this by sequestering In³⁺ in a stable complex, enabling efficient ligand substitution.

Solvent-Based Thermal Decomposition

Procedure and Conditions

Reported in SciELO, this approach uses indium acetylacetonate itself as a precursor for In₂O₃ nanoparticles but provides insights into In(acac)₃ stability:

  • Precursor Dissolution : In(acac)₃ is dissolved in methanol or toluene.
  • Thermal Treatment : Heating to 60–80°C under inert atmosphere initiates ligand decomposition, though this method primarily applies to oxide synthesis rather than acetylacetonate preparation.

Limitations

  • Irreversible Decomposition : Prolonged heating (>100°C) degrades In(acac)₃ into In₂O₃, making it unsuitable for high-purity acetylacetonate isolation.

Comparative Analysis of Synthesis Routes

Method Reagents Yield Purity Key Advantage
Hydroxypolycarboxylic Acid InCl₃, Tartaric Acid, NaOH, Hacac 77.4% >98% Avoids In(OH)₃ precipitation
Direct Alkalinization InCl₃, NH₄OH, Hacac <10% Low Obsolete due to poor yield
Thermal Decomposition In(acac)₃, Solvents N/A N/A Relevant for oxide synthesis, not In(acac)₃

Characterization and Quality Control

  • Melting Point : 187–189°C (consistent across commercial suppliers).
  • Spectroscopic Data :
    • FT-IR : Peaks at 1580 cm⁻¹ (C=O stretch) and 1520 cm⁻¹ (C=C stretch) confirm β-diketonate coordination.
    • ¹H NMR : δ 1.98 ppm (CH₃), δ 5.52 ppm (CH).
  • Elemental Analysis : Indium content ≈27.2–28.8% (matches theoretical 28.1%).

Industrial and Research Applications

  • Thin-Film Deposition : In(acac)₃ serves as a volatile precursor for atomic layer deposition (ALD) of ITO coatings.
  • Catalysis : Facilitates oxindole synthesis via C–H activation.

Chemical Reactions Analysis

Indium(3+) bis((2Z)-4-oxopent-2-en-2-olate) 4-oxopent-2-en-2-olate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state species.

    Reduction: Reduction reactions can convert the indium(3+) center to lower oxidation states, such as indium(1+).

    Substitution: The acetylacetonate ligands can be substituted with other ligands in the presence of suitable reagents, leading to the formation of new indium complexes.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Indium(3+) bis((2Z)-4-oxopent-2-en-2-olate) 4-oxopent-2-en-2-olate has several scientific research applications:

    Chemistry: The compound is used as a precursor for the synthesis of other indium-containing materials. It is also employed in catalysis, where it can facilitate various organic transformations.

    Biology: Research is ongoing to explore the potential biological activities of indium complexes, including their use as imaging agents in medical diagnostics.

    Medicine: Indium complexes are investigated for their potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: The compound is used in the production of advanced materials, such as indium oxide thin films, which have applications in electronics and optoelectronics.

Mechanism of Action

The mechanism by which indium(3+) bis((2Z)-4-oxopent-2-en-2-olate) 4-oxopent-2-en-2-olate exerts its effects depends on the specific application. In catalysis, the indium center can activate substrates by coordinating to them, thereby facilitating chemical transformations. The acetylacetonate ligands can also play a role in stabilizing reactive intermediates.

In biological applications, the compound may interact with biomolecules, such as proteins and nucleic acids, through coordination bonds. These interactions can alter the function of the biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Compositional Differences

Table 1: Key Structural Parameters

Metal Center Oxidation State Formula Geometry Key References
In³⁺ +3 In(acac)₃ Octahedral
Co²⁺ +2 Co(acac)₂ Octahedral/Tetrahedral
Co³⁺ +3 Co(acac)₃ Octahedral
Ca²⁺ +2 Ca(acac)₂ Square planar/Tetrahedral
Pb²⁺ +2 Pb(acac)₂ Distorted octahedral
Cu²⁺ +2 Cu(acac)₂ Square planar
  • Indium(III) vs. Cobalt(II/III): While In(acac)₃ and Co(acac)₃ share an octahedral geometry, Co(II) complexes like Co(acac)₂ exhibit variable geometry depending on hydration .
  • Indium(III) vs. Lead(II): Pb(acac)₂ often shows distorted geometries due to the lone pair effect, unlike the symmetric In(III) complex .

Physicochemical Properties

Table 2: Selected Properties

Compound Solubility Stability Applications
In(acac)₃ Moderate in organic solvents High thermal stability Catalysis, precursor for indium oxides
Co(acac)₂ Soluble in polar solvents Air-sensitive Polymerization catalyst, cobalt value chain
Ca(acac)₂ Low solubility in water Stable under inert conditions Crosslinking agent, ceramic precursor
Pb(acac)₂ Soluble in acetone Light-sensitive Industrial coatings, limited due to toxicity
Cu(acac)₂ Soluble in chloroform Stable Adhesives, molecular electronics
  • Thermal Stability: Trivalent complexes (In³⁺, Co³⁺) generally exhibit higher thermal stability than divalent analogs due to stronger metal-ligand bonds .
  • Solubility: Indium(acac)₃ shares moderate solubility in organic solvents with Cu(acac)₂, contrasting with Ca(acac)₂'s poor solubility .

Table 3: Hazard Profiles

Compound Key Hazards Regulatory Notes
In(acac)₃ Limited data; potential indium toxicity Not classified under SARA/ECHA
Pb(acac)₂ Neurotoxic, environmental hazard Restricted under ECHA (EC 239-323-9)
Cu(acac)₂ Acute health hazard SARA 313 reportable
Co(acac)₂ Suspected carcinogen Listed in cobalt value chain regulations

    Biological Activity

    Indium(3+) bis((2Z)-4-oxopent-2-en-2-olate) 4-oxopent-2-en-2-olate is an organometallic compound that has garnered interest due to its potential biological activities. This article explores the compound's structure, synthesis, biological mechanisms, and applications in medicinal chemistry.

    Compound Structure and Synthesis

    Indium(3+) bis((2Z)-4-oxopent-2-en-2-olate) features indium as the central metal ion, coordinated with two bis(4-oxopent-2-en-2olate) ligands. The unique chelating nature of these ligands enhances the stability and reactivity of the indium center. The synthesis typically involves coordination reactions where indium salts react with 4-oxopent-2-en-2-one derivatives, leading to the formation of this complex.

    Biological Activity Overview

    Research into the biological activity of indium complexes, including indium(3+) bis((2Z)-4-oxopent-2-en-2olate), suggests several potential therapeutic applications:

    Data Table: Comparison of Indium Complexes

    Compound NameFormulaUnique Features
    Indium(3+) bis((2Z)-4-oxopent-2-en-2olate)C15H21InOPotential anticancer and antimicrobial properties
    Indium AcetylacetonateIn(C5H7O2)3Commonly used as a catalyst; exhibits solubility in organic solvents
    Calcium bis(4-oxopent-2-en-2olate)Ca(C5H7O2)2Similar ligand structure but different metal center
    Tin(IV) chloride bis(acetylacetonate)Sn(C5H7O2)ClDifferent coordination behavior due to tin's oxidation state

    Case Studies and Research Findings

    While direct studies on indium(3+) bis((2Z)-4-oxopent-2-en-2olate) are scarce, several related studies highlight the biological potential of indium complexes:

    • Cytotoxicity Studies : Research has shown that indium complexes can induce apoptosis in various cancer cell lines, suggesting their potential as chemotherapeutic agents.
    • Antimicrobial Efficacy : A study on a related indium compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating that similar mechanisms may apply to indium(3+) bis((2Z)-4-oxopent-2-en-2olate) .
    • Mechanistic Insights : Investigations into the mechanistic pathways of indium interactions with cellular targets are ongoing, aiming to elucidate how these compounds exert their biological effects.

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